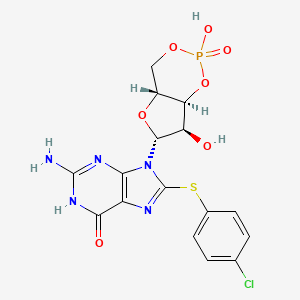

8-Pcpt-cGMP

Description

Properties

CAS No. |

54364-02-2 |

|---|---|

Molecular Formula |

C16H15ClN5O7PS |

Molecular Weight |

487.8 g/mol |

IUPAC Name |

9-[(4aR,6S,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C16H15ClN5O7PS/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24)/t8-,10-,11-,14+/m1/s1 |

InChI Key |

ZDJHIEHUVPCEDK-PYUPQCDSSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O |

Synonyms |

8-((4-chlorophenyl)thio)cyclic-3',5'-GMP 8-(4-chlorophenylthio)guanosine-3'-5'-cyclic monophosphate 8-(p-chlorophenylthio)cyclic GMP 8-CPT-cGMP 8-pCPT-cGMP |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of 8-pCPT-cGMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent, membrane-permeant, and metabolically stable analog of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP). Its unique chemical structure, featuring a lipophilic p-chlorophenylthio moiety at the 8-position of the guanine (B1146940) ring, confers properties that make it an invaluable tool for elucidating cGMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of 8-pCPT-cGMP, with a focus on its interaction with key cellular targets. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided.

Core Mechanism of Action: Potent and Selective Activation of cGMP-Dependent Protein Kinase (PKG)

The principal mechanism of action of 8-pCPT-cGMP is the potent and selective activation of cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cGMP signaling cascade.[1][2] Unlike its parent molecule, cGMP, 8-pCPT-cGMP exhibits enhanced lipophilicity, allowing it to readily cross cell membranes and activate PKG in intact cells.[2][3] Furthermore, it is resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring a sustained activation of PKG.[2][3]

8-pCPT-cGMP has been shown to be a more effective activator of PKG than other cGMP analogs, such as 8-bromo-cGMP (8-Br-cGMP).[2] This enhanced potency and metabolic stability make it a superior tool for studying the downstream effects of PKG activation in various physiological processes.

Signaling Pathway of 8-pCPT-cGMP-Mediated PKG Activation

The canonical signaling pathway initiated by 8-pCPT-cGMP involves its direct binding to the regulatory domain of PKG, leading to a conformational change that unleashes the catalytic activity of the kinase. Activated PKG then phosphorylates a plethora of downstream substrate proteins on serine and threonine residues, thereby modulating their function and eliciting diverse cellular responses.

Interaction with Downstream Effectors

Beyond its primary role as a PKG activator, 8-pCPT-cGMP has been shown to interact with other components of the cGMP signaling pathway, albeit with different affinities and functional consequences.

Cyclic Nucleotide-Gated (CNG) Channels

8-pCPT-cGMP is a potent activator of cyclic nucleotide-gated (CNG) channels, which are non-selective cation channels crucial for signal transduction in various sensory systems, including vision and olfaction.[4] The activation of CNG channels by 8-pCPT-cGMP is direct and does not necessarily require PKG. Studies have shown that 8-pCPT-cGMP can activate retinal CNG channels at much lower concentrations than cGMP itself.[4]

Epithelial Sodium Channels (ENaC)

Interestingly, 8-pCPT-cGMP has been found to stimulate the activity of the epithelial sodium channel (ENaC) in a dose-dependent manner.[5] This effect appears to be mediated, at least in part, through a PKG-dependent pathway, as PKG inhibitors can block the 8-pCPT-cGMP-induced activation of ENaC.[5] However, some evidence suggests a potential direct interaction of 8-pCPT-cGMP with the channel or a closely associated protein.[5]

Phosphodiesterases (PDEs)

A key characteristic of 8-pCPT-cGMP is its resistance to hydrolysis by most cGMP-metabolizing phosphodiesterases (PDEs).[2][3] This metabolic stability contributes to its prolonged intracellular action. Furthermore, 8-pCPT-cGMP does not significantly inhibit the activity of major PDE isoforms at concentrations typically used to activate PKG, indicating a low potential for off-target effects on PDE-mediated signaling.[2]

Quantitative Data

The following tables summarize the key quantitative parameters describing the interaction of 8-pCPT-cGMP with its primary targets.

| Target | Parameter | Value | Species/System | Reference |

| PKG Iβ | Kₐ | ~370 nM (for cGMP) | Bovine Lung | [6] |

| PKG II | Kₐ | 22 nM | Recombinant | [6] |

| PKG II | EC₅₀ | 1.8 µM | Oocytes | [5] |

| Rod CNG Channel | EC₅₀ | ~10-fold lower than cGMP | Rod Photoreceptors | [4] |

| Cone CNG Channel | EC₅₀ | Not specified | Cone Photoreceptors | |

| Human αβγ-ENaC | EC₅₀ | 101 µM | Xenopus Oocytes | [5] |

| Compound | Target | Parameter | Value | Species/System | Reference |

| 8-pCPT-cGMP | PKG II | Kₐ | 22 nM | Recombinant | [6] |

| 8-Br-cGMP | PKG II | Kₐ | 60 nM | Recombinant | [6] |

| cGMP | PKG II | Kₐ | 257 nM | Recombinant | [6] |

| (Rp)-8-pCPT-cGMPS | cGMP-dependent protein kinase | Kᵢ | 0.5 µM | In vitro | [7] |

Experimental Protocols

In Vitro Protein Kinase G Activity Assay

This protocol describes a common method for determining the activation of PKG by 8-pCPT-cGMP using an in vitro phosphorylation assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified PKG enzyme, a specific peptide substrate (e.g., Kemptide), and varying concentrations of 8-pCPT-cGMP in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Initiation of Reaction: Initiate the phosphorylation reaction by adding ATP, typically including a radioactive isotope such as [γ-³²P]ATP, to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA) or by spotting the mixture onto phosphocellulose paper.

-

Quantification: If using radioactive ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by washing the phosphocellulose paper). Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, specific antibodies recognizing the phosphorylated substrate can be used in techniques like ELISA or Western blotting.

-

Data Analysis: Plot the kinase activity against the concentration of 8-pCPT-cGMP to determine the activation constant (Kₐ).

Patch-Clamp Electrophysiology for CNG Channel Activation

This protocol outlines the inside-out patch-clamp technique used to measure the activation of CNG channels by 8-pCPT-cGMP.

Methodology:

-

Cell Preparation: Use cells heterologously expressing the CNG channel of interest (e.g., Xenopus oocytes or HEK293 cells).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with a solution containing the permeant ions (e.g., Na⁺ or K⁺).

-

Giga-seal Formation: Form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.

-

Inside-Out Configuration: Excise the patch of membrane by pulling the pipette away from the cell, exposing the intracellular face of the membrane to the bath solution.

-

Perfusion System: Use a rapid perfusion system to apply different concentrations of 8-pCPT-cGMP to the intracellular face of the membrane patch.

-

Data Acquisition: Record the current flowing through the CNG channels at a constant holding potential using a patch-clamp amplifier and data acquisition software.

-

Data Analysis: Measure the current amplitude at each 8-pCPT-cGMP concentration and plot the dose-response curve to determine the EC₅₀ value.

Conclusion

8-pCPT-cGMP is a cornerstone pharmacological tool for investigating cGMP-mediated signaling. Its potent and selective activation of PKG, coupled with its cell permeability and metabolic stability, allows for precise manipulation of this critical pathway in a wide range of experimental systems. A thorough understanding of its mechanism of action, including its interactions with various downstream effectors and its quantitative pharmacological profile, is essential for the accurate interpretation of experimental results and for its effective application in drug discovery and development. The experimental protocols provided herein offer a foundation for researchers to design and execute robust studies aimed at further unraveling the complexities of cGMP signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolog.de [biolog.de]

- 4. journals.physiology.org [journals.physiology.org]

- 5. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

8-pCPT-cGMP as a Cyclic Nucleotide-Gated (CNG) Channel Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play a pivotal role in signal transduction in various physiological processes, most notably in vision (phototransduction) and smell (olfactory transduction).[1][2][3] These channels are directly gated by the binding of cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[2][3] In retinal photoreceptors, a decrease in cGMP levels in response to light leads to the closure of CNG channels, resulting in cell hyperpolarization and the initiation of a neural signal.[1][4] Conversely, in olfactory sensory neurons, an increase in cAMP or cGMP opens CNG channels, leading to depolarization and the generation of an action potential.[5]

The critical role of CNG channels in these sensory pathways makes them an attractive target for pharmacological modulation. 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-cGMP, is a potent, membrane-permeant analog of cGMP that has emerged as a valuable tool for studying CNG channel function.[6][7] Its chemical modifications confer several advantageous properties, including high lipophilicity for excellent membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cyclic nucleotides.[6][8] These characteristics allow for sustained and targeted activation of cGMP-dependent pathways in intact cells.[7][8] This technical guide provides an in-depth overview of 8-pCPT-cGMP as a CNG channel agonist, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

8-pCPT-cGMP acts as a direct agonist of CNG channels by binding to the cyclic nucleotide-binding domain (CNBD) located on the intracellular C-terminus of the channel subunits.[1][5] The binding of 8-pCPT-cGMP induces a conformational change in the channel protein, leading to the opening of the ion pore and allowing the influx of cations such as Na+ and Ca2+.[9][10] The substitution at the C8 position of the guanine (B1146940) ring with a p-chlorophenylthio group is thought to contribute to its high potency.[1][6]

Quantitative Data: Potency of 8-pCPT-cGMP on CNG Channels

The potency of 8-pCPT-cGMP as a CNG channel agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Studies have shown that 8-pCPT-cGMP is a highly potent activator of both rod and cone photoreceptor CNG channels, with a notable selectivity for cone channels.

| CNG Channel Type | Species/Expression System | EC50 (µM) | Reference(s) |

| Rod Photoreceptor | Heterologously expressed | 0.63 | [11] |

| Cone Photoreceptor | Heterologously expressed | 0.08 | [11] |

| General CNG Channel | Not specified | 0.5 | [12] |

Signaling Pathways

The activation of CNG channels by 8-pCPT-cGMP initiates a cascade of intracellular events, primarily driven by the influx of cations.

Phototransduction Pathway (Simplified)

In the dark, cGMP levels are high, keeping CNG channels open. Light absorption leads to cGMP hydrolysis and channel closure. 8-pCPT-cGMP can be used to artificially open these channels, mimicking the dark state or counteracting degenerative conditions associated with low cGMP.

Caption: Simplified phototransduction cascade and the agonistic action of 8-pCPT-cGMP.

Downstream Effects of Ca2+ Influx

The influx of Ca2+ through CNG channels activated by 8-pCPT-cGMP can trigger various downstream signaling events, including the activation of Ca2+-dependent enzymes and modulation of other ion channels.[10]

Caption: Downstream signaling cascade following 8-pCPT-cGMP-mediated Ca2+ influx.

Experimental Protocols

Inside-Out Patch-Clamp Electrophysiology for CNG Channel Activation

This protocol is designed to measure the direct activation of CNG channels by 8-pCPT-cGMP on an excised membrane patch.

1. Cell Preparation:

-

Culture cells heterologously expressing the desired CNG channel subunits (e.g., HEK293 cells transfected with CNGA1 and CNGB1 for rod channels, or CNGA3 and CNGB3 for cone channels).[13]

-

Alternatively, use native cells known to express CNG channels, such as isolated photoreceptor outer segments.

2. Solutions:

-

Pipette (External) Solution (in mM): 130 NaCl, 0.2 EDTA, 3 HEPES, pH 7.2.[14] This solution will be inside the patch pipette and will mimic the extracellular environment.

-

Bath (Internal) Solution (in mM): 130 NaCl, 0.2 EDTA, 3 HEPES, pH 7.2.[14] This solution will be used to perfuse the intracellular face of the excised membrane patch.

-

Agonist Solution: Prepare a stock solution of 8-pCPT-cGMP in the internal bath solution at various concentrations (e.g., ranging from 0.01 µM to 10 µM) to generate a dose-response curve.

3. Electrophysiological Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 4-8 MΩ when filled with the pipette solution.

-

Obtain a high-resistance (>1 GΩ) seal on the plasma membrane of a selected cell in the cell-attached configuration.

-

Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.

-

Hold the membrane potential at a constant voltage (e.g., +100 mV).[15]

-

Perfuse the excised patch with the control internal bath solution to record baseline current.

-

Rapidly perfuse the patch with different concentrations of the 8-pCPT-cGMP agonist solution.

-

Record the resulting ionic currents through the activated CNG channels.

-

Wash out the agonist with the control solution to observe the reversal of the current.

4. Data Analysis:

-

Measure the steady-state current amplitude at each agonist concentration.

-

Normalize the current at each concentration to the maximal current obtained at a saturating concentration of the agonist.

-

Plot the normalized current as a function of the 8-pCPT-cGMP concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Experimental Workflow Diagram

Caption: Workflow for inside-out patch-clamp analysis of 8-pCPT-cGMP on CNG channels.

Conclusion

8-pCPT-cGMP is an invaluable pharmacological tool for the study of CNG channels and the broader field of cGMP-mediated signaling. Its high potency, membrane permeability, and resistance to enzymatic degradation allow for precise and sustained activation of CNG channels in a variety of experimental settings. The quantitative data clearly demonstrate its efficacy, particularly its preferential activation of cone photoreceptor CNG channels, which has implications for research into retinal diseases. The detailed experimental protocol provided herein offers a robust framework for researchers to investigate the direct effects of 8-pCPT-cGMP on CNG channel function. Further research utilizing this potent agonist will undoubtedly continue to unravel the complex roles of CNG channels in health and disease, potentially paving the way for novel therapeutic strategies.

References

- 1. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinal Cyclic Nucleotide-Gated Channels: From Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. biolog.de [biolog.de]

- 8. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dynamics of Ca2+-Calmodulin–dependent Inhibition of Rod Cyclic Nucleotide-gated Channels Measured by Patch-clamp Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Potent and Selective Activation of Protein Kinase G by 8-pCPT-cGMP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a potent and selective cell-permeable activator of cGMP-dependent protein kinase (PKG). Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, isotype selectivity, downstream signaling pathways, and key experimental protocols for utilizing 8-pCPT-cGMP as a powerful tool in the study of cGMP signaling.

Introduction to 8-pCPT-cGMP and Protein Kinase G

Protein Kinase G is a key effector of the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in a multitude of physiological processes including smooth muscle relaxation, platelet aggregation, and synaptic plasticity.[1] The activation of PKG is initiated by the binding of cyclic guanosine (B1672433) monophosphate (cGMP), which leads to a conformational change and the release of the catalytic domain from autoinhibition.[2]

8-pCPT-cGMP is a lipophilic analog of cGMP that readily crosses cell membranes, making it an invaluable tool for studying PKG function in intact cells and tissues.[3][4] Its modification at the C8 position of the guanine (B1146940) ring confers resistance to hydrolysis by many phosphodiesterases (PDEs), ensuring sustained activation of PKG.[5]

Mechanism of Action and Isotype Selectivity

8-pCPT-cGMP activates PKG by binding to the two tandem cyclic nucleotide-binding (CNB) domains in the regulatory region of the enzyme. This binding event induces a conformational change that relieves the autoinhibition of the catalytic domain, allowing for the phosphorylation of downstream substrate proteins.

Mammalian cells express two major isotypes of PKG: PKG I (with α and β splice variants) and PKG II.[6] While 8-pCPT-cGMP can activate both isotypes, it exhibits a notable selectivity for PKG II.[6][7] This preference is attributed to the larger β5/β6 pocket in the A site of the CNB domain of PKG II, which can better accommodate the bulky 8-pCPT moiety.[7]

Quantitative Data on 8-pCPT-cGMP Activation of PKG

The following tables summarize the activation constants (Ka) and half-maximal effective concentrations (EC50) for 8-pCPT-cGMP and other cGMP analogs, highlighting the selectivity for PKG isotypes.

| Compound | PKG Isotype | Activation Constant (Ka) | Reference |

| 8-pCPT-cGMP | PKG II | 22 nM | [6] |

| cGMP | PKG II | 257 nM | [6] |

| 8-Br-cGMP | PKG II | 60 nM | [6] |

| PET-cGMP | PKG Iβ | 18 nM | [6] |

| cGMP | PKG Iβ | 370 nM | [6] |

| Compound | PKG Isotype | EC50 | Reference |

| 8-pCPT-cGMP | PKG II | ~5 nM - 80 nM | [6] |

| cGMP | PKG II | 40 nM - 360 nM | [6] |

| 8-Br-cGMP | PKG II | 25 nM | [6] |

| PET-cGMP | PKG Iβ | 3.8 nM | [6] |

| cGMP | PKG Iβ | 163 nM | [6] |

Signaling Pathways and Downstream Effects

Activation of PKG by 8-pCPT-cGMP initiates a cascade of phosphorylation events that modulate the function of numerous downstream effector proteins. This leads to a variety of cellular responses, including:

-

Smooth Muscle Relaxation: PKG phosphorylates several proteins involved in calcium homeostasis and myofilament contraction, leading to vasodilation and relaxation of other smooth muscle tissues.[8]

-

Inhibition of Platelet Aggregation: In platelets, PKG phosphorylates vasodilator-stimulated phosphoprotein (VASP), which plays a role in actin dynamics and inhibits platelet activation.[5]

-

Regulation of Ion Channels: PKG can directly phosphorylate and modulate the activity of various ion channels, including cyclic nucleotide-gated (CNG) channels and epithelial sodium channels (ENaC).[3][9]

-

Gene Expression: PKG can influence gene expression by phosphorylating transcription factors, thereby affecting cell differentiation and proliferation.[8]

Signaling Pathway Diagram

Caption: Activation of Protein Kinase G (PKG) by 8-pCPT-cGMP.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 8-pCPT-cGMP to study PKG activation and its downstream effects.

In Vitro PKG Kinase Assay

This protocol describes a non-radioactive, ELISA-based method to measure the kinase activity of purified PKG in the presence of 8-pCPT-cGMP.

Materials:

-

Purified recombinant PKG (e.g., from bacterial expression).[6]

-

8-pCPT-cGMP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

ATP solution.

-

PKG substrate-coated 96-well plate.

-

Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP).

-

TMB substrate.

-

Stop solution (e.g., 1 M H₂SO₄).

-

Plate reader.

Procedure:

-

Dilute purified PKG in kinase reaction buffer.

-

Prepare serial dilutions of 8-pCPT-cGMP in kinase reaction buffer.

-

Add the diluted PKG and 8-pCPT-cGMP dilutions to the wells of the substrate-coated plate.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the plate at 30°C for 30 minutes.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the HRP-conjugated phospho-specific antibody and incubate for 1 hour at room temperature.

-

Wash the plate as in step 6.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Plot the absorbance values against the concentration of 8-pCPT-cGMP to determine the EC50.

Experimental Workflow for In Vitro Kinase Assay

References

- 1. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and functional analysis of protein kinase G-1α using a bacterial expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Permeability of 8-pCPT-cGMP: An In-depth Technical Guide for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its high lipophilicity allows it to efficiently cross cellular membranes, making it an invaluable tool for studying cGMP-mediated signaling pathways in intact cells. This technical guide provides a comprehensive overview of the membrane permeability of 8-pCPT-cGMP, its mechanism of action, and detailed protocols for its application in cell-based assays.

Core Concepts: Lipophilicity and Membrane Permeability

The ability of 8-pCPT-cGMP to traverse the cell membrane is primarily attributed to its lipophilic nature. The addition of the para-chlorophenylthio group at the 8th position of the guanine (B1146940) ring significantly increases its hydrophobicity compared to the endogenous cGMP molecule. This enhanced lipophilicity facilitates its passive diffusion across the lipid bilayer of the cell membrane.

Quantitative Data on Membrane Permeability

The cell membrane permeability of 8-pCPT-cGMP has been quantified in various cell types. The following table summarizes key quantitative data, highlighting its superior permeability compared to other cGMP analogs.

| Compound | Cell Type | Permeability (%) | Lipophilicity (log Kw) | Activation Constant (Ka) for PKG Iβ (µM) | Reference |

| 8-pCPT-cGMP | Human platelets, CHO cells | ≈ 20 | 2.52 | 0.9 | [1] |

| 8-Br-cGMP | Human platelets, CHO cells | ≈ 10 | 1.17 | 1.0 | [1] |

Note: Permeability was estimated based on the concentration required to achieve maximal VASP phosphorylation.[1]

Mechanism of Action and Signaling Pathways

Once inside the cell, 8-pCPT-cGMP primarily acts as a selective activator of cGMP-dependent protein kinase (PKG). It exhibits a preference for the PKGII isoform.[2][3] The activation of PKG initiates a cascade of downstream signaling events that vary depending on the cell type and context.

The Canonical cGMP/PKG Signaling Pathway

The primary mechanism of action for 8-pCPT-cGMP involves the activation of the canonical cGMP/PKG signaling pathway.

A notable example of this pathway is the regulation of platelet activation. In human platelets, 8-pCPT-cGMP mimics the effects of nitric oxide (NO) by inducing the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a key substrate of PKG, which ultimately leads to the inhibition of platelet aggregation.[4][5]

Non-Canonical Signaling: Direct Modulation of Ion Channels

In addition to activating PKG, 8-pCPT-cGMP can also directly modulate the activity of certain ion channels. For instance, it has been shown to act as an external ligand for the epithelial sodium channel (ENaC), stimulating its activity independently of PKG.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving 8-pCPT-cGMP in cell-based assays.

Assessment of Membrane Permeability using VASP Phosphorylation in Human Platelets

This protocol is adapted from studies demonstrating the intracellular activity of 8-pCPT-cGMP by measuring the phosphorylation of VASP, a downstream target of PKG.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect human venous blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

2. Platelet Incubation and Stimulation:

-

Incubate the PRP at 37°C for at least 30 minutes to allow platelets to equilibrate.

-

Add varying concentrations of 8-pCPT-cGMP (e.g., 1 µM to 100 µM) or a vehicle control to the PRP.

-

Incubate for a specific time course (e.g., 5, 10, 20 minutes) at 37°C.

3. Cell Lysis:

-

Terminate the reaction by adding an equal volume of ice-cold lysis buffer (e.g., containing protease and phosphatase inhibitors).

-

Lyse the platelets on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

4. Western Blot Analysis:

-

Determine the protein concentration of the supernatants.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Normalize the phospho-VASP signal to total VASP or a loading control like β-actin.

Measurement of ENaC Activity in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) to measure the effect of 8-pCPT-cGMP on ENaC expressed in Xenopus oocytes.[2][3]

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by collagenase treatment.

-

Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.

-

Incubate the injected oocytes in Barth's solution for 2-4 days to allow for protein expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard bath solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Record the baseline whole-cell current.

3. Application of 8-pCPT-cGMP:

-

Perfuse the oocyte with the bath solution containing 8-pCPT-cGMP at the desired concentration.

-

Record the change in whole-cell current in response to the compound.

-

To test for reversibility, wash out the compound with the standard bath solution and observe if the current returns to baseline.

-

Amiloride, an ENaC blocker, can be used to confirm that the observed current is mediated by ENaC.

Conclusion

8-pCPT-cGMP stands out as a superior tool for investigating cGMP signaling in cellular contexts due to its excellent membrane permeability and high potency as a PKG activator. Its well-characterized properties, as detailed in this guide, enable researchers to confidently dissect the intricate roles of cGMP in a wide array of physiological and pathophysiological processes. The provided protocols and diagrams serve as a foundational resource for designing and executing robust cell-based assays utilizing this powerful pharmacological agent.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cGMP signaling inhibits platelet shape change through regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-pCPT-cGMP: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Chlorophenyl)thio-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and selective membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its unique chemical structure confers properties that make it an invaluable tool for studying cGMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols involving 8-pCPT-cGMP.

Chemical Structure and Physicochemical Properties

The chemical structure of 8-pCPT-cGMP is characterized by the substitution of the hydrogen atom at the 8th position of the guanine (B1146940) ring with a 4-chlorophenylthio group.[1] This modification significantly increases its lipophilicity compared to the parent molecule, cGMP, facilitating its passage across cell membranes.

Below is a summary of its key chemical and physicochemical properties:

| Property | Value | Reference |

| IUPAC Name | 9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][2][3][4]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | N/A |

| Molecular Formula | C₁₆H₁₅ClN₅O₇PS | N/A |

| Molecular Weight | 487.81 g/mol | [2] |

| CAS Number | 54364-02-2 | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water (25 mg/mL) | [5] |

| Purity | ≥95% (HPLC) | [5] |

| Storage | Store at -20°C, protected from light | N/A |

| UV Maximum (λmax) | 276 nm | [4] |

Table 1: Chemical and Physicochemical Properties of 8-pCPT-cGMP

Biological Properties and Mechanism of Action

8-pCPT-cGMP is a highly selective activator of cGMP-dependent protein kinase (PKG), exhibiting greater potency than cGMP itself.[2] It is also known to activate cyclic nucleotide-gated (CNG) channels.[2] A key advantage of 8-pCPT-cGMP is its resistance to hydrolysis by most phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP.[6] This resistance ensures a sustained activation of cGMP signaling pathways in experimental settings.

| Biological Parameter | Value | Target | Reference |

| EC₅₀ | 0.5 µM | Cyclic Nucleotide-Gated (CNG) Channels | [2] |

| EC₅₀ | 1.8 µM | Protein Kinase G II (PKGII) | [7] |

| EC₅₀ | 101 µM | Epithelial Sodium Channel (ENaC) | [7] |

| Kᵢ (of (Rp)-8-pCPT-cGMPS) | 0.5 µM | cGMP-dependent Protein Kinase (PKG) | [8] |

Table 2: Biological Activity of 8-pCPT-cGMP and its Antagonist

Signaling Pathways

8-pCPT-cGMP primarily exerts its effects through the activation of the cGMP/PKG signaling cascade. This pathway plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

A key example of its action is in the regulation of platelet aggregation. 8-pCPT-cGMP inhibits platelet activation and aggregation by activating PKG, which in turn phosphorylates downstream targets like Vasodilator-Stimulated Phosphoprotein (VASP).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing 8-pCPT-cGMP.

In Vitro cGMP-dependent Protein Kinase (PKG) Assay

This assay measures the ability of 8-pCPT-cGMP to activate purified PKG.

Workflow:

Methodology:

-

Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX (to inhibit any contaminating PDEs), and 1 mg/mL bovine serum albumin (BSA).

-

Prepare Substrate: A fluorescently labeled peptide substrate for PKG (e.g., from a commercial kit) is reconstituted in the reaction buffer.

-

Prepare 8-pCPT-cGMP: Prepare a stock solution of 8-pCPT-cGMP in water or DMSO and dilute to the desired concentrations in the reaction buffer.

-

Enzyme Preparation: Dilute purified recombinant PKG to the working concentration in the reaction buffer.

-

Assay Procedure:

-

In a microplate, add 25 µL of the reaction buffer containing the peptide substrate.

-

Add 10 µL of the diluted 8-pCPT-cGMP solution or vehicle control.

-

Initiate the reaction by adding 15 µL of the diluted PKG enzyme.

-

Incubate the plate at 30°C for 30 minutes.

-

-

Detection: Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution). Measure the fluorescence to quantify the level of substrate phosphorylation.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay in Platelets

This assay assesses the effect of 8-pCPT-cGMP on a key downstream target of PKG in platelets.[3]

Methodology:

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

-

Treatment: Incubate the platelet suspension with varying concentrations of 8-pCPT-cGMP or a vehicle control for 10 minutes at 37°C.

-

Cell Lysis: Lyse the platelets using a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Densitometry can be used to quantify the levels of phosphorylated VASP relative to a loading control (e.g., total VASP or β-actin).

Measurement of Epithelial Sodium Channel (ENaC) Activity using Patch-Clamp Electrophysiology

This protocol details the measurement of 8-pCPT-cGMP's effect on ENaC activity in epithelial cells.[7]

Methodology:

-

Cell Culture: Culture epithelial cells known to express ENaC (e.g., A6 kidney cells) on permeable supports.

-

Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Prepare patch pipettes with a resistance of 3-5 MΩ.

-

Solutions:

-

Pipette Solution (intracellular): Contains (in mM): 120 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 3 ATP, 0.2 GTP (pH 7.2).

-

Bath Solution (extracellular): Contains (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Record baseline ENaC currents.

-

Perfuse the bath with a solution containing 8-pCPT-cGMP at the desired concentration.

-

Record the changes in inward sodium current.

-

-

Data Analysis: Analyze the current traces to determine the effect of 8-pCPT-cGMP on ENaC activity, often expressed as a change in current amplitude or open probability.

Conclusion

8-pCPT-cGMP is a powerful pharmacological tool for investigating cGMP-mediated signaling. Its high potency, selectivity, membrane permeability, and resistance to degradation make it superior to cGMP for in vitro and in situ studies. The detailed protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of the cGMP/PKG signaling pathway in various biological systems. As with any potent biological modulator, careful experimental design and appropriate controls are essential for interpreting the results obtained with 8-pCPT-cGMP.

References

- 1. cGMP signaling inhibits platelet shape change through regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of the cGMP analog 8-PCPT-cGMP on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 6. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]

- 7. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Pcpt-cGMP Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent, membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Due to its high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs), 8-pCPT-cGMP serves as a powerful tool to investigate the downstream signaling pathways of cGMP in various cell types.[1][2] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by 8-pCPT-cGMP, with a focus on its primary effectors: cGMP-dependent Protein Kinase (PKG) and Cyclic Nucleotide-Gated (CNG) channels. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the fields of cell biology, pharmacology, and drug development.

Core Downstream Signaling Pathways

8-pCPT-cGMP primarily elicits its cellular effects through the activation of two main downstream targets:

-

cGMP-dependent Protein Kinase (PKG): A family of serine/threonine protein kinases that, upon activation by cGMP, phosphorylate a wide array of substrate proteins, modulating numerous cellular processes.[3]

-

Cyclic Nucleotide-Gated (CNG) Channels: Non-selective cation channels that are directly opened by the binding of cyclic nucleotides like cGMP, leading to changes in membrane potential and intracellular ion concentrations.

While 8-pCPT-cGMP is a potent activator of PKG and CNG channels, it is a poor stimulator of cAMP-dependent protein kinase (PKA) and does not significantly inhibit cAMP-specific phosphodiesterases, highlighting its selectivity for the cGMP signaling cascade.[4]

cGMP-dependent Protein Kinase (PKG) Pathway

8-pCPT-cGMP is a potent activator of both PKG type I (PKG-I) and type II (PKG-II) isoforms.[5] Notably, it exhibits a degree of selectivity for PKG-II.[3] Upon binding of 8-pCPT-cGMP to the regulatory domain of PKG, a conformational change occurs, leading to the activation of its catalytic domain and subsequent phosphorylation of downstream target proteins.[3]

Figure 1: 8-pCPT-cGMP activates PKG, leading to downstream phosphorylation events.

Key Downstream Targets of PKG Activated by 8-pCPT-cGMP:

-

Vasodilator-Stimulated Phosphoprotein (VASP): 8-pCPT-cGMP induces the phosphorylation of VASP at Serine 157 and Serine 239.[6] Phosphorylated VASP is a key regulator of actin dynamics and is involved in processes such as platelet inhibition and smooth muscle relaxation.[1][6]

-

RhoA: PKG can directly phosphorylate the small GTPase RhoA at Serine 188, leading to its inhibition.[7] Inhibition of the RhoA/ROCK pathway contributes to smooth muscle relaxation by increasing the activity of myosin light chain phosphatase (MLCP).[8]

Cyclic Nucleotide-Gated (CNG) Channel Pathway

8-pCPT-cGMP is a potent agonist for cyclic nucleotide-gated (CNG) channels, directly binding to the channel protein and causing it to open. This leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and alters intracellular calcium levels.

Figure 2: 8-pCPT-cGMP directly gates CNG channels, leading to cation influx.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of 8-pCPT-cGMP with its primary downstream targets.

Table 1: Activation of cGMP-dependent Protein Kinase (PKG) Isoforms by 8-pCPT-cGMP

| PKG Isoform | Parameter | Value (nM) | Reference |

| PKG Iβ | Ka | ~370 | [3] |

| PKG II | Ka | 22 | [3] |

Table 2: Activation of Cyclic Nucleotide-Gated (CNG) Channels by 8-pCPT-cGMP

| Channel Type | Parameter | Value (µM) | Reference |

| Rod Photoreceptor CNG | EC50 | 0.63 | |

| Cone Photoreceptor CNG | EC50 | 0.08 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 8-pCPT-cGMP downstream signaling.

VASP Phosphorylation Assay (Western Blot)

This protocol details the detection of VASP phosphorylation in cell lysates following treatment with 8-pCPT-cGMP.

Figure 3: Experimental workflow for VASP phosphorylation Western blot analysis.

Materials:

-

Cells of interest

-

8-pCPT-cGMP

-

Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[9][10]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239), anti-phospho-VASP (Ser157), anti-total VASP

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Stimulation: Plate cells and grow to desired confluency. Treat cells with various concentrations of 8-pCPT-cGMP for the desired time course (e.g., 10-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate. Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software. Normalize phosphorylated VASP signal to total VASP or a loading control.[12]

-

RhoA Activation Assay (Pull-down)

This protocol describes a method to measure the activation state of RhoA by pulling down the active, GTP-bound form using Rhotekin-RBD beads.[13]

References

- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Binding and Regulation of RhoA Protein by Cyclic GMP-dependent Protein Kinase Iα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. cGMP signaling inhibits platelet shape change through regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. mesoscale.com [mesoscale.com]

- 12. researchgate.net [researchgate.net]

- 13. cellbiolabs.com [cellbiolabs.com]

The Role of 8-pCPT-cGMP in Visual Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent, membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a critical tool in the study of visual signal transduction. Its primary role is as a powerful agonist of cyclic nucleotide-gated (CNG) channels, the final common pathway in the phototransduction cascade. Exhibiting significantly higher potency than the endogenous ligand cGMP, particularly for cone photoreceptor CNG channels, 8-pCPT-cGMP allows for the precise modulation of photoreceptor activity. Furthermore, its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained effect, making it an invaluable compound for investigating the intricacies of retinal signaling and for exploring potential therapeutic interventions in retinal degenerative diseases. This guide provides a comprehensive overview of the function of 8-pCPT-cGMP, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction to Visual Signal Transduction and the Role of cGMP

Visual signal transduction is the process by which light is converted into an electrical signal in the photoreceptor cells of the retina. This intricate cascade is primarily mediated by the second messenger cGMP. In the dark, a high concentration of cGMP keeps CNG channels in the photoreceptor outer segment open, leading to a constant influx of cations (the "dark current") and a depolarized state. Upon photon absorption by rhodopsin (in rods) or cone opsins (in cones), a G-protein cascade is initiated, leading to the activation of PDE6. Activated PDE6 rapidly hydrolyzes cGMP to 5'-GMP, causing a decrease in intracellular cGMP concentration. This leads to the closure of CNG channels, hyperpolarization of the cell membrane, and a reduction in glutamate (B1630785) release at the synaptic terminal, thereby signaling the presence of light to downstream neurons.[1][2][3] Dysregulation of cGMP signaling is implicated in various retinal degenerative diseases, such as retinitis pigmentosa.[1]

8-pCPT-cGMP: A Potent Modulator of CNG Channels

8-pCPT-cGMP is a synthetic analog of cGMP characterized by a chlorophenylthio group at the C8 position of the guanine (B1146940) ring. This modification confers several key properties that make it a superior tool for studying visual signaling compared to native cGMP:

-

High Potency: 8-pCPT-cGMP is a significantly more potent agonist of both rod and cone CNG channels than cGMP.[4][5] This allows for the activation of these channels at much lower concentrations.

-

Cone Selectivity: Notably, 8-pCPT-cGMP displays a much higher affinity for cone CNG channels compared to rod CNG channels, making it a valuable tool for dissecting the distinct signaling pathways of these two photoreceptor types.[4][5]

-

Membrane Permeability: The lipophilic nature of 8-pCPT-cGMP allows it to readily cross cell membranes, enabling its use in intact cell and tissue preparations.[6]

-

Metabolic Stability: 8-pCPT-cGMP is resistant to hydrolysis by PDEs, the enzymes that degrade cGMP.[6] This resistance ensures a sustained and predictable effect on CNG channel activity.

These properties have established 8-pCPT-cGMP as a standard research tool for activating CNG channels in a controlled manner, mimicking the dark-adapted state of photoreceptors, and investigating the downstream consequences of sustained channel opening.

Quantitative Data: Efficacy and Potency of 8-pCPT-cGMP

The following tables summarize the quantitative data on the effects of 8-pCPT-cGMP on rod and cone CNG channels, providing a clear comparison with the endogenous ligand, cGMP.

| Compound | Target | EC50 (µM) | Hill Coefficient (H) | Relative Potency vs. cGMP | Reference |

| cGMP | Rod CNG Channel | ~40 | ~2.0 | 1 | [4][5] |

| 8-pCPT-cGMP | Rod CNG Channel | 0.63 | ~1.6 | ~63x higher | [4][5] |

| cGMP | Cone CNG Channel | ~11 | ~2.1 | 1 | [4][5] |

| 8-pCPT-cGMP | Cone CNG Channel | 0.08 | ~1.5 | ~138x higher | [4][5] |

Table 1: Potency of cGMP and 8-pCPT-cGMP on Rod and Cone CNG Channels.

| Compound | Target | Efficacy (relative to max cGMP response) | Reference |

| 8-pCPT-cGMP | Rod CNG Channel | Similar to cGMP | [4][5] |

| 8-pCPT-cGMP | Cone CNG Channel | Similar to cGMP | [4][5] |

Table 2: Efficacy of 8-pCPT-cGMP on Rod and Cone CNG Channels.

Signaling Pathways and Experimental Workflows

The Phototransduction Cascade and the Point of Action of 8-pCPT-cGMP

The following diagram illustrates the canonical phototransduction cascade and highlights the direct action of 8-pCPT-cGMP on the CNG channels.

Caption: The Phototransduction Cascade and the action of 8-pCPT-cGMP.

Experimental Workflow for Patch-Clamp Recording

The following diagram outlines a typical workflow for investigating the effects of 8-pCPT-cGMP on CNG channels using the patch-clamp technique.

Caption: Workflow for Patch-Clamp Electrophysiology.

Detailed Experimental Protocols

Patch-Clamp Recording of CNG Channels

This protocol is adapted from studies characterizing the effects of cGMP analogs on heterologously expressed rod and cone CNG channels.

Objective: To measure the dose-response relationship of 8-pCPT-cGMP on rod or cone CNG channels using the inside-out patch-clamp technique.

Materials:

-

Xenopus laevis oocytes expressing heterotetrameric rod (CNGA1/CNGB1a) or cone (CNGA3/CNGB3) CNG channels.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette (Extracellular) Solution: 110 mM KCl, 2 mM NaCl, 10 mM HEPES, 1 mM EDTA, pH 7.4 with KOH.

-

Bath (Intracellular) Solution: 110 mM KCl, 2 mM NaCl, 10 mM HEPES, pH 7.4 with KOH.

-

Stock solutions of cGMP and 8-pCPT-cGMP in bath solution.

Procedure:

-

Oocyte Preparation: Prepare Xenopus oocytes and inject cRNA for the desired CNG channel subunits. Incubate for 2-5 days at 18°C.

-

Pipette Fabrication: Pull patch pipettes to a resistance of 1-3 MΩ when filled with pipette solution.

-

Patch Formation: Form a giga-ohm seal on the oocyte membrane in the cell-attached configuration.

-

Inside-Out Configuration: Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

-

Baseline Recording: Perfuse the patch with the control bath solution and record any baseline channel activity at a holding potential of +100 mV.

-

Dose-Response Measurement:

-

Apply increasing concentrations of 8-pCPT-cGMP to the bath, perfusing the patch for a sufficient time at each concentration to reach a steady-state current.

-

Record the current at each concentration.

-

After the highest concentration, apply a saturating concentration of cGMP (e.g., 1-3 mM) to determine the maximal current response.

-

-

Data Analysis:

-

Normalize the current at each 8-pCPT-cGMP concentration to the maximal cGMP-induced current.

-

Plot the normalized current as a function of the logarithm of the 8-pCPT-cGMP concentration.

-

Fit the data with the Hill equation to determine the EC50 and the Hill coefficient (H).

-

Phosphodiesterase (PDE) Activity Assay (Isothermal Titration Calorimetry)

This protocol describes a non-radioactive method to assess the hydrolysis of cGMP analogs by PDEs.[7]

Objective: To determine if 8-pCPT-cGMP is hydrolyzed by a specific PDE isoform.

Materials:

-

Isothermal Titration Calorimeter (ITC).

-

Purified recombinant PDE enzyme (e.g., PDE6).

-

Reaction Buffer: 40 mM MOPS, pH 7.5, 1 mM MgCl2.

-

Stock solutions of cGMP and 8-pCPT-cGMP.

Procedure:

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 30°C).

-

Sample Preparation:

-

Fill the sample cell (e.g., 1.42 mL) with a known concentration of the purified PDE in the reaction buffer.

-

Load the injection syringe with a high concentration of the cGMP analog (e.g., 30 mM 8-pCPT-cGMP).

-

-

Measurement:

-

After establishing a stable baseline, inject a small volume (e.g., 10 µL) of the 8-pCPT-cGMP solution into the sample cell.

-

Monitor the heat production over time. A sustained heat signal indicates enzymatic hydrolysis. The absence of a significant heat signal suggests that the analog is not a substrate for the enzyme.

-

-

Control: Perform a positive control experiment using cGMP as the substrate to ensure the PDE enzyme is active.

-

Data Analysis: The rate of heat production is proportional to the rate of the enzymatic reaction. The total heat produced is proportional to the total amount of substrate hydrolyzed. Compare the thermogram for 8-pCPT-cGMP with that of cGMP to assess its stability.[7]

Guanylate Cyclase (GC) Activity Assay

This protocol describes a radioimmunoassay method to measure the effect of 8-pCPT-cGMP on guanylate cyclase activity.[7]

Objective: To determine if 8-pCPT-cGMP directly modulates the activity of soluble guanylate cyclase (sGC).

Materials:

-

Purified or partially purified sGC.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MnCl2 or MgCl2, 1 mM GTP.

-

[α-³²P]GTP.

-

cGMP radioimmunoassay (RIA) kit or materials for separating [³²P]cGMP from [³²P]GTP (e.g., alumina (B75360) columns).

-

Stock solution of 8-pCPT-cGMP.

-

Positive control activator (e.g., sodium nitroprusside, SNP, for sGC).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of sGC, and the test compound (8-pCPT-cGMP at various concentrations) or the positive control (SNP).

-

Initiate Reaction: Start the reaction by adding [α-³²P]GTP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) and boiling.

-

Quantify cGMP Production:

-

RIA Method: Use a commercial cGMP RIA kit to quantify the amount of cGMP produced.

-

Chromatographic Method: Separate the [³²P]cGMP product from the unreacted [³²P]GTP substrate using chromatography on neutral alumina columns. Quantify the radioactivity in the cGMP fraction using liquid scintillation counting.

-

-

Data Analysis: Calculate the specific activity of the guanylate cyclase (e.g., in pmol cGMP/min/mg protein) in the presence and absence of 8-pCPT-cGMP. Compare the activity to that of the positive control.

Conclusion

8-pCPT-cGMP is an indispensable tool for researchers in the field of visual neuroscience and drug development. Its high potency, cone selectivity, membrane permeability, and metabolic stability make it a highly effective and reliable modulator of CNG channels. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its application in elucidating the complex mechanisms of visual signal transduction and in the development of novel therapeutic strategies for retinal diseases. Careful consideration of the experimental design and adherence to the outlined protocols will enable researchers to fully leverage the unique properties of this powerful cGMP analog.

References

- 1. researchgate.net [researchgate.net]

- 2. neuron.mefst.hr [neuron.mefst.hr]

- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function [ub01.uni-tuebingen.de]

- 4. researchgate.net [researchgate.net]

- 5. Phototransduction in Vertebrate Rods: The Electrophysiological Approach to the cGMP Cascade Theory - Advances in Photoreception - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biolog.de [biolog.de]

- 7. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of 8-pCPT-cGMP on Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) on intracellular calcium ([Ca2+]i) levels. 8-pCPT-cGMP is a membrane-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a potent and selective activator of cGMP-dependent protein kinase (PKG).[1][2] This document details the molecular mechanisms by which 8-pCPT-cGMP modulates calcium signaling, presents quantitative data from key studies, provides detailed experimental protocols for measuring its effects, and illustrates the relevant signaling pathways and workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating cGMP-mediated signaling pathways and their therapeutic potential.

Introduction to 8-pCPT-cGMP and its Role in Calcium Signaling

8-pCPT-cGMP is a valuable pharmacological tool for studying the physiological roles of cGMP due to its high lipophilicity, allowing for excellent membrane permeability, and its stability against hydrolysis by phosphodiesterases (PDEs).[2] The primary intracellular effector of cGMP is PKG, a serine/threonine kinase that phosphorylates a variety of downstream targets involved in regulating intracellular calcium homeostasis.[3] By activating PKG, 8-pCPT-cGMP predominantly exerts an inhibitory effect on agonist-induced increases in cytosolic calcium.[3][4] This inhibitory action is a key mechanism in various physiological processes, including the relaxation of smooth muscle and the inhibition of platelet aggregation.[4]

Molecular Mechanisms of Action

The primary mechanism by which 8-pCPT-cGMP influences intracellular calcium levels is through the activation of PKG.[3] Once activated, PKG phosphorylates several key proteins involved in the regulation of calcium signaling.

Inhibition of Calcium Release from Intracellular Stores

A major effect of 8-pCPT-cGMP-activated PKG is the inhibition of calcium release from the endoplasmic/sarcoplasmic reticulum (ER/SR). This is achieved through the phosphorylation of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[5][6] Phosphorylation of the IP3R by PKG decreases its sensitivity to IP3, thereby reducing the amount of calcium released from intracellular stores in response to agonist stimulation.[6] Studies have shown that activation of PKG by 8-pCPT-cGMP leads to a time- and concentration-dependent increase in IP3R phosphorylation.[5]

Modulation of Store-Operated Calcium Entry (SOCE)

In addition to inhibiting release from intracellular stores, the cGMP/PKG pathway can also modulate the influx of extracellular calcium through store-operated calcium entry (SOCE). While the exact mechanisms are still under investigation, evidence suggests that PKG activation can inhibit SOCE, further contributing to the overall decrease in cytosolic calcium levels.

Regulation of Calcium Pumps

The cGMP/PKG signaling pathway is also implicated in the regulation of calcium pumps, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). PKG can phosphorylate phospholamban (PLN), a regulatory protein of SERCA. In its unphosphorylated state, PLN inhibits SERCA activity. Phosphorylation of PLN by PKG relieves this inhibition, leading to increased SERCA activity and enhanced re-uptake of calcium into the ER/SR. This action helps to lower cytosolic calcium concentrations and replenish intracellular stores.

Quantitative Data on the Effects of 8-pCPT-cGMP

The following tables summarize the quantitative data on the effects of 8-pCPT-cGMP on intracellular calcium and related processes.

Table 1: Inhibition of Agonist-Induced Increases in Intracellular Calcium

| Cell Type | Agonist (Concentration) | 8-pCPT-cGMP Concentration | Effect | Reference |

| Human Platelets | ADP (8 µM), Thrombin (0.025 IU/ml), Collagen (1-3 µg/ml) | ~100 µM (IC50) | Half-maximal inhibition of cytosolic ionized Ca2+ increases. | [4] |

| Human Platelets | Thrombin (0.1 unit/ml) or ADP (20 µM) | 0.5 mM | Inhibition of agonist-evoked calcium response to 22.8 ± 9.7% of control (in the presence of 1 mM external Ca2+). | [3] |

| Human Platelets | Thrombin (0.1 unit/ml) or ADP (20 µM) | 0.5 mM | Inhibition of agonist-evoked calcium response to 9.7 ± 1.3% of control (in the absence of external Ca2+). | [3] |

Table 2: Effects on Downstream Targets

| Target Protein | Cell Type/System | 8-pCPT-cGMP Concentration | Effect | Reference |

| IP3 Receptor | Intact Rat Aorta | Concentration-dependent | Increased phosphorylation with a stoichiometry of 0.5 mol of phosphate/mol of receptor above control. | [5] |

| Vasodilator-Stimulated Phosphoprotein (VASP) | Intact Human Platelets | 0.5 mM | Time-dependent increase in phosphorylation, a marker of PKG activation. | [3] |

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM in Platelets

This protocol describes the measurement of intracellular calcium in human platelets using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Materials:

-

Freshly drawn human blood

-

Acid-citrate-dextrose (ACD) solution

-

Apyrase (Grade VII)

-

Prostacyclin (PGI2)

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered Tyrode's solution (containing 1 mM CaCl2)

-

Agonists (e.g., ADP, Thrombin)

-

8-pCPT-cGMP

-

Spectrofluorometer with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Platelet Preparation:

-

Collect human blood into a syringe containing ACD solution (1:7 v/v).

-

Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Add apyrase (2 U/ml) and PGI2 (0.1 µg/ml) to the PRP to prevent platelet activation.

-

Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

-

Resuspend the platelet pellet gently in HEPES-buffered Tyrode's solution without CaCl2, containing apyrase and PGI2.

-

-

Fura-2 AM Loading:

-

Incubate the platelet suspension with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) for 45-60 minutes at 37°C in the dark.

-

After incubation, centrifuge the platelets at 800 x g for 15 minutes and resuspend them in fresh HEPES-buffered Tyrode's solution containing 1 mM CaCl2.

-

Allow the platelets to rest for at least 30 minutes at room temperature to allow for de-esterification of the dye.

-

-

Calcium Measurement:

-

Place the Fura-2-loaded platelet suspension in a cuvette in the spectrofluorometer.

-

Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, with the emission wavelength set at 510 nm.

-

To study the effect of 8-pCPT-cGMP, pre-incubate the platelets with the desired concentration of 8-pCPT-cGMP for a specified time (e.g., 2-5 minutes).

-

Add the agonist (e.g., ADP or thrombin) to the cuvette to stimulate an increase in intracellular calcium.

-

Continuously record the fluorescence ratio (F340/F380) to monitor the changes in intracellular calcium concentration.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

The change in the fluorescence ratio upon agonist stimulation in the presence and absence of 8-pCPT-cGMP can be used to quantify the inhibitory effect of 8-pCPT-cGMP.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of 8-pCPT-cGMP on intracellular calcium.

Caption: Experimental workflow for measuring intracellular calcium.

Conclusion

8-pCPT-cGMP is a powerful research tool for elucidating the complex roles of the cGMP signaling pathway in regulating intracellular calcium. Its primary mechanism of action, the activation of PKG, leads to a multifaceted inhibition of agonist-induced calcium increases through the phosphorylation of key regulatory proteins such as the IP3 receptor and phospholamban. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of cGMP-mediated physiological and pathophysiological processes. Further research is warranted to fully delineate the dose-response relationships and the precise molecular interactions involved in the regulation of all calcium channels and pumps by the cGMP/PKG pathway.

References

- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biolog.de [biolog.de]

- 3. pnas.org [pnas.org]

- 4. Influence of the cGMP analog 8-PCPT-cGMP on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the inositol 1,4,5-trisphosphate receptor. Cyclic GMP-dependent protein kinase mediates cAMP and cGMP dependent phosphorylation in the intact rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of 8-pCPT-cGMP in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). This document synthesizes key findings on its mechanism of action, its influence on neuronal ion channels and synaptic plasticity, and detailed experimental protocols for its study.

Core Mechanism of Action: Activation of the cGMP/PKG Signaling Pathway

8-pCPT-cGMP is a lipophilic analog of cyclic guanosine (B1672433) monophosphate (cGMP) that readily crosses cell membranes, making it an invaluable tool for studying cGMP-mediated signaling in intact neurons.[1] Its primary intracellular target is cGMP-dependent protein kinase (PKG), which it activates with high potency and selectivity.[1][2] The activation of PKG by 8-pCPT-cGMP initiates a signaling cascade that modulates the function of various downstream effectors, including ion channels and proteins involved in synaptic transmission and plasticity.[3][4]

The canonical pathway begins with the production of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to synthesize cGMP.[2][5] 8-pCPT-cGMP bypasses the need for NO and sGC activation, directly engaging PKG. This pathway is crucial in various neuronal processes, including the regulation of neuronal excitability and long-term changes in synaptic strength.[3][4]

Quantitative Effects of 8-pCPT-cGMP on Neuronal Ion Channels

8-pCPT-cGMP modulates the activity of a variety of ion channels in neurons. The following tables summarize the quantitative data from key studies.

Table 1: Effects of 8-pCPT-cGMP on Voltage-Gated and Ligand-Gated Ion Channels

| Ion Channel | Neuronal Type | Effect | Concentration | Quantitative Change | Citation(s) |

| Epithelial Na+ Channel (ENaC) | Xenopus oocytes expressing human αβγ-ENaC | Activation | 0.1 µM - 1000 µM | EC50 = 101 µM; ~3-fold increase in current at 0.2 mM | [6] |

| TRPV1 | Cultured rat dorsal root ganglion (DRG) neurons | Inhibition of capsaicin-evoked currents (Icap) | 100 µM | 59.5% decrease in Icap | [7] |

| Tetrodotoxin-Resistant (TTX-R) Na+ Channels | Rat trigeminal ganglion neurons | Inhibition | Not specified | 37% inhibition of current | [5] |

| IA Potassium Channels | Rat trigeminal ganglion neurons | Inhibition | Not specified | 32% inhibition of current | [5] |

| Cyclic Nucleotide-Gated (CNG) Channels | Cone photoreceptors | Activation | Not specified | K1/2 = 10.3 ± 3.9 μM | [8] |

| Cyclic Nucleotide-Gated (CNG) Channels | Rod photoreceptors | Activation | Not specified | Apparent affinity = 0.63 µM | [9] |

| Cyclic Nucleotide-Gated (CNG) Channels | Cone photoreceptors | Activation | Not specified | Apparent affinity = 0.08 µM | [9] |

Role in Synaptic Plasticity: Long-Term Depression (LTD)

The NO/cGMP/PKG signaling pathway is a critical regulator of synaptic plasticity, particularly in the induction of long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[2][10] 8-pCPT-cGMP has been instrumental in elucidating the postsynaptic mechanisms of LTD.

In corticostriatal spiny neurons, high-frequency stimulation (HFS) induces LTD, a process that can be mimicked by inhibitors of cGMP phosphodiesterases (PDEs), which increase intracellular cGMP levels.[10] The intracellular application of cGMP or activation of PKG also induces LTD.[10] This form of synaptic plasticity is blocked by inhibitors of sGC and PKG, confirming the central role of the cGMP pathway.[10]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to record ion channel activity and synaptic currents in cultured neurons or brain slices and to assess the effects of 8-pCPT-cGMP.

Materials:

-

External (Bath) Solution (ACSF for slices): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal (Pipette) Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

-

8-pCPT-cGMP Stock Solution: Prepare a 10-100 mM stock solution in water or DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.

-

Recording Equipment: Patch-clamp amplifier, digitizer, micromanipulator, and data acquisition software.

Procedure:

-

Prepare brain slices (250-350 µm thick) or cultured neurons.

-

Transfer the preparation to the recording chamber and perfuse with oxygenated external solution at a constant flow rate (e.g., 2-3 ml/min).

-

Visualize neurons using a microscope with DIC or fluorescence optics.

-

Approach a target neuron with a patch pipette filled with the internal solution, applying positive pressure.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents or apply voltage steps to elicit voltage-gated currents.

-

Establish a stable baseline recording for at least 5-10 minutes.

-